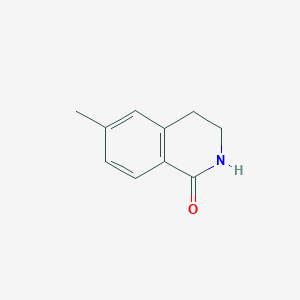

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZJTSNVWCNCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628763 | |

| Record name | 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-78-8 | |

| Record name | 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 3,4 Dihydroisoquinolin 1 2h One

Established Synthetic Pathways to the 3,4-Dihydroisoquinolin-1(2H)-one Core

The construction of the 3,4-dihydroisoquinolin-1(2H)-one ring system can be achieved through several strategic bond formations. The primary approaches involve the cyclization of appropriately substituted phenylethylamine derivatives.

Intramolecular Cyclization Protocols

Intramolecular cyclization represents a direct and widely employed strategy for the synthesis of the dihydroisoquinolinone core. These methods rely on the formation of a new carbon-carbon or carbon-nitrogen bond on a pre-functionalized aromatic precursor.

The Bischler–Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be precursors to the corresponding lactams. wikipedia.orgorganic-chemistry.orgwikipedia.org The reaction involves the acid-catalyzed cyclization of a β-arylethylamide. wikipedia.org For the synthesis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one, the logical starting material would be N-[2-(4-methylphenyl)ethyl]acetamide.

The classical reaction conditions involve strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures. wikipedia.orgwikipedia.orgnrochemistry.com The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring, followed by cyclization. wikipedia.orgwikipedia.org The presence of the electron-donating methyl group at the para-position of the phenylethylamine moiety is expected to facilitate this cyclization.

While direct literature examples for the Bischler-Napieralski synthesis of this compound are not prevalent, the synthesis of the related 6-methyl-3,4-dihydroisoquinoline (B11923659) has been reported. The subsequent oxidation of the imine functionality would be required to yield the desired lactam.

Table 1: Representative Conditions for Bischler-Napieralski Type Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| β-Arylethylamide | POCl₃, refluxing toluene | 3,4-Dihydroisoquinoline (B110456) | Varies | wikipedia.org |

| β-Arylethylamide | P₂O₅, high temperature | 3,4-Dihydroisoquinoline | Varies | organic-chemistry.org |

| (S)-1-Alkyl-1,2-diphenylethylamide | POCl₃–P₂O₅ | 3-Alkyl-4-phenyl-1,2-dihydroisoquinoline | 80–91% de | rsc.org |

The Pictet-Spengler reaction provides a pathway to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgchemeurope.com To generate a 3,4-dihydroisoquinolin-1(2H)-one, the resulting tetrahydroisoquinoline would require subsequent oxidation at the C1 position.

For the synthesis of this compound, the reaction would commence with 4-methylphenethylamine (B144676) and formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) in the presence of a strong acid such as hydrochloric acid or trifluoroacetic acid. wikipedia.orgchemeurope.com The reaction is generally effective for electron-rich aromatic rings, and the methyl group on the starting phenethylamine (B48288) would facilitate the electrophilic aromatic substitution step. wikipedia.org

The initial product, 6-methyl-1,2,3,4-tetrahydroisoquinoline, would then need to be oxidized to the corresponding lactam. Various oxidizing agents can be employed for this transformation.

Table 2: Illustrative Pictet-Spengler Reaction Conditions

| β-Arylethylamine | Carbonyl Source | Acid Catalyst | Product | Reference |

| Phenethylamine | Dimethoxymethane | Hydrochloric Acid | 1,2,3,4-Tetrahydroisoquinoline (B50084) | wikipedia.org |

| Tryptamine | Aldehyde | Acid catalyst (e.g., TFA) | Tetrahydro-β-carboline | nih.gov |

This table provides general examples of the Pictet-Spengler reaction, highlighting the typical starting materials and conditions.

The Curtius rearrangement offers an alternative strategy for the formation of the lactam ring. wikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then undergo intramolecular cyclization. wikipedia.orgnih.gov

To synthesize this compound via this method, a suitable precursor would be 3-(4-methylphenyl)propanoic acid. This carboxylic acid can be converted to the corresponding acyl azide, typically by treatment with an azide source such as sodium azide in the presence of an activating agent like ethyl chloroformate. nih.gov Upon heating, the acyl azide undergoes the Curtius rearrangement to form 2-(4-methylphenyl)ethyl isocyanate. Subsequent intramolecular Friedel-Crafts type cyclization, often promoted by a Lewis acid, would then yield the desired this compound.

Table 3: General Scheme for Curtius Rearrangement

| Starting Material | Key Intermediate | Final Product Type | Reference |

| Carboxylic Acid | Acyl Azide -> Isocyanate | Amine, Carbamate, or Urea | wikipedia.orgnih.gov |

| α-Cyanoester | Acyl Azide -> Isocyanate | Amino Acid | wikipedia.org |

This table outlines the general transformation of the Curtius rearrangement.

Carbonylation, Carbomylation, and Carbonyl Insertion Strategies

Modern synthetic methods involving transition metal-catalyzed carbonylation reactions have emerged as powerful tools for the construction of carbonyl-containing heterocycles. rsc.org Palladium-catalyzed carbonylation, in particular, offers a direct route to the 3,4-dihydroisoquinolin-1(2H)-one scaffold. organic-chemistry.org

One potential approach for the synthesis of this compound would involve the palladium-catalyzed carbonylation of a suitably functionalized precursor, such as N-[2-(4-methylphenyl)ethyl]-substituted substrate. For instance, the intramolecular aminocarbonylation of an ortho-halo-phenylethylamine derivative in the presence of a palladium catalyst and carbon monoxide would directly yield the lactam.

These reactions often exhibit high functional group tolerance and can be performed under relatively mild conditions compared to some classical methods. organic-chemistry.org

Table 4: Examples of Palladium-Catalyzed Carbonylation for Lactam Synthesis

| Substrate | Catalyst System | Product Type | Reference |

| Aryl Tosylates/Mesylates | Pd(OAc)₂ / dcpp | Aryl Esters | organic-chemistry.org |

| Ortho-Phenylene Dihalides | Palladium catalyst | Amide-alcohols, Amide-esters | nih.gov |

This table showcases the versatility of palladium-catalyzed carbonylation in synthesizing carbonyl compounds, which is applicable to the formation of the desired lactam.

Friedel-Crafts Type Cyclizations

Intramolecular Friedel-Crafts reactions provide another reliable method for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one ring system. researchgate.net This approach typically involves the cyclization of an N-acyl- or N-sulfonyl-phenylethylamine derivative under the influence of a Lewis or Brønsted acid.

For the synthesis of this compound, a plausible precursor would be N-(chloroacetyl)-4-methylphenethylamine. In the presence of a Lewis acid such as aluminum chloride (AlCl₃), an intramolecular Friedel-Crafts acylation would occur, leading to the formation of the lactam ring. The electron-donating nature of the methyl group on the aromatic ring would facilitate the electrophilic attack.

Cascade reactions involving a Prins cyclization followed by a Friedel-Crafts reaction have also been developed for the synthesis of related tetralone structures, which could be adapted for the synthesis of dihydroisoquinolinones. beilstein-journals.orgnih.gov

Table 5: General Conditions for Friedel-Crafts Cyclization

| Starting Material Type | Catalyst | Product Type | Reference |

| N-Acyl-phenylethylamine | Lewis Acid (e.g., AlCl₃) | Dihydroisoquinolinone | researchgate.net |

| Benzylamino-substituted propargylic alcohols | FeCl₃·6H₂O | Dihydro- and Tetrahydroisoquinolines | nih.gov |

This table provides an overview of typical catalysts and starting materials for Friedel-Crafts type cyclizations leading to isoquinoline (B145761) derivatives.

Castagnoli–Cushman Reaction Applications in Isoquinolinone Synthesis

The Castagnoli–Cushman Reaction (CCR) is a powerful tool for synthesizing a variety of lactams, including the 3,4-dihydroisoquinolin-1(2H)-one core structure. nih.govmdpi.com This reaction typically involves the condensation of a homophthalic anhydride (B1165640) with an imine, which can be pre-formed or generated in situ from an aldehyde and an amine. tandfonline.comorganic-chemistry.org The reaction proceeds through a proposed mechanism involving either initial acylation of the imine followed by an intramolecular Mannich reaction or a concerted [4+2] cycloaddition. researchgate.net

Recent advancements have expanded the scope of the CCR to three-component reactions (3CR), where a homophthalic anhydride, an amine, and an aldehyde react in a one-pot process to afford dihydroisoquinolones with good yields and often high diastereoselectivity. organic-chemistry.org Mechanistic studies using in situ infrared spectroscopy have helped to elucidate the reaction pathways, confirming the formation of key amide-acid intermediates. organic-chemistry.org

A notable application of the CCR was the synthesis of 59 different 3,4-dihydroisoquinolin-1(2H)-one derivatives to explore their potential as antioomycete agents. nih.govrsc.orgrsc.org In this study, various homophthalic anhydrides were reacted with different aldehydes and amines, demonstrating the versatility of the CCR in creating a library of substituted isoquinolinones. nih.govrsc.org The general reaction scheme allows for substitution on the benzene (B151609) ring, which would be the route to synthesizing the 6-methyl derivative by starting with a 4-methyl-homophthalic anhydride.

Below is a table showcasing a selection of 3,4-dihydroisoquinolin-1(2H)-one derivatives synthesized via the Castagnoli-Cushman reaction, highlighting the diversity of achievable structures. nih.gov

| Compound ID | R1 (Amine) | R2 (Aldehyde) | Yield (%) | Melting Point (°C) |

| I6 | Furan-2-ylmethyl | Phenyl | 75 | 238–239 |

| I7 | 3-Morpholinopropyl | Phenyl | 73.5 | 221–223 |

| I20 | Naphthalen-2-yl | Phenyl | 73.4 | 195–198 |

| I25 | 4-Chlorophenyl | Phenyl | 66.4 | 200–201 |

| I29 | 4-(Ethoxycarbonyl)phenyl | Phenyl | 69.8 | 187–189 |

Modern and Innovative Synthetic Strategies for the 3,4-Dihydroisoquinolin-1(2H)-one System

Beyond classical methods, modern synthetic strategies have focused heavily on metal-catalyzed reactions to build the 3,4-dihydroisoquinolin-1(2H)-one system, offering high efficiency, selectivity, and functional group tolerance. kthmcollege.ac.inresearchgate.net

Transition-metal catalysis, particularly using palladium, rhodium, and cobalt, has become a cornerstone for the synthesis of isoquinolinones. researchgate.net These methods often rely on C-H activation, a process that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, providing an atom-economical route to complex molecules. researchgate.netresearchgate.net

A key strategy in metal-catalyzed synthesis is the use of directing groups, which position the metal catalyst at a specific C-H bond, ensuring high regioselectivity. researchgate.net For the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, various directing groups attached to a benzamide (B126) precursor are employed. For instance, an N-methoxy group on the benzamide can direct palladium-catalyzed annulation with allenes. mdpi.com Similarly, an 8-aminoquinoline (B160924) moiety attached as an amide can direct rhodium-catalyzed C-H alkylation. acs.orgnih.gov This approach involves the formation of a stable, five-membered cyclometalated intermediate, which then reacts with a coupling partner to build the heterocyclic ring. mdpi.com The directing group is often removable after the key transformation.

Palladium catalysis is widely used for constructing the 3,4-dihydroisoquinolin-1(2H)-one skeleton. researchgate.net One established method involves the palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com This reaction proceeds with high regioselectivity to afford various substituted isoquinolinones in good yields. mdpi.com A plausible mechanism begins with the formation of a five-membered cyclopalladated intermediate, followed by coordination and insertion of the allene, and finally, reductive elimination to give the product. mdpi.com

Another innovative approach is the palladium-catalyzed intramolecular cyclization of 2-alkylbenzaldoximes to yield 3,4-dihydroisoquinoline N-oxides, which are valuable synthetic intermediates. researchgate.net Furthermore, cascade reactions involving the cyclization-coupling of trisubstituted allenamides with arylboronic acids provide a concise route to highly substituted 1,2-dihydroisoquinolines. preprints.orgnih.gov

The table below presents examples of isoquinolinones synthesized via a palladium-catalyzed C-H activation/annulation pathway. mdpi.com

| Benzamide Substituent (R) | Allene Substituent (R1) | Yield (%) |

| H | Ethyl | 87 |

| 4-Methyl | Ethyl | 85 |

| 4-Methoxy | Ethyl | 83 |

| 4-Fluoro | Ethyl | 75 |

| H | Phenyl | 53 |

Data sourced from Liang et al. (2018). mdpi.com

Rhodium catalysts have proven to be exceptionally effective for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones through C-H functionalization. researchgate.net A tandem rhodium(III)-catalyzed C-H allylation followed by N-alkylation annulation has been developed, coupling N-methoxybenzamides with 2-methylidenetrimethylene carbonate. acs.orgnih.gov This one-pot protocol proceeds under mild conditions and demonstrates high functional group compatibility. acs.orgnih.gov The use of N-methoxy-3-methylbenzamide as a substrate in this reaction directly leads to a methyl-substituted dihydroisoquinolinone product. acs.org

Another rhodium-catalyzed approach involves the alkylation of benzamides bearing an 8-aminoquinoline directing group with N-vinylphthalimide. acs.orgnih.gov The resulting product can be transformed in a one-pot sequence into the desired 3,4-dihydroisoquinolin-1(2H)-one derivative. acs.orgnih.gov These methods highlight the efficiency of rhodium in forging the necessary C-C and C-N bonds to complete the heterocyclic core. kthmcollege.ac.in

Recently, cobalt has emerged as an attractive, earth-abundant, and less toxic alternative to precious metals like rhodium and palladium for C-H functionalization. rsc.orgsnnu.edu.cn High-valent cobalt(III) catalysts, often generated in situ from Co(II) salts, have been successfully applied to the enantioselective synthesis of complex molecules. rsc.orgsnnu.edu.cn

For isoquinolinone synthesis, a significant development is the cobalt-catalyzed atroposelective C-H activation and annulation of benzamides with alkynes. researchgate.net This process can be achieved using a simple Co(OAc)₂ catalyst in combination with a chiral salicyl-oxazoline (Salox) ligand, with O₂ serving as the oxidant. researchgate.net This methodology provides access to C-N axially chiral isoquinolinones in excellent yields and with high enantioselectivity. researchgate.net The development of cobalt-catalyzed asymmetric C-H functionalization represents a significant advance, enabling the synthesis of chiral heterocyclic molecules that were previously difficult to access. rsc.org These reactions are often characterized by high position, regio-, and enantio-control under remarkably mild conditions. researchgate.net

Metal-Free Procedures

The development of metal-free synthetic routes is a cornerstone of green chemistry, offering pathways that avoid the cost, toxicity, and challenging removal of metal catalysts. For the 3,4-dihydroisoquinolin-1(2H)-one core, significant progress has been made in visible-light photocatalysis and domino processes.

Visible-Light Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling the construction of complex molecular architectures. bohrium.comdntb.gov.ua A notable metal-free method for synthesizing 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives utilizes an organic dye, such as EosinY Na, as a photocatalyst. researchgate.netresearchgate.net This approach is part of a broader trend using photoredox catalysis for the synthesis of nitrogen-containing heterocycles. dntb.gov.ua

The reaction proceeds via a proposed mechanism involving the generation of nitrogen radicals from substrates like 2-allyl-N-methoxybenzamides. bohrium.com Density Functional Theory (DFT) calculations have been employed to support the proposed mechanism and understand the transition states involved in this visible-light-promoted catalytic process. bohrium.comresearchgate.net The reaction is often conducted in an air atmosphere, where oxygen plays a crucial role. acs.org The use of natural pigments like chlorophyll (B73375) as green photosensitizers has also been explored for related transformations, highlighting the potential for environmentally benign syntheses. acs.org

Control experiments have demonstrated that both visible light and the photocatalyst are essential for the reaction to proceed efficiently. acs.org The introduction of radical scavengers like TEMPO can inhibit the reaction, providing evidence for a radical-mediated pathway. acs.org This methodology allows for the synthesis of various derivatives in moderate to good yields under mild conditions. researchgate.net

Table 1: Examples of Visible-Light Mediated Synthesis of Dihydroisoquinolinone Derivatives

| Starting Material | Photocatalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-allyl-N-methoxybenzamide | EosinY Na | Blue LEDs, MeCN/H₂O | 3-methyl-3,4-dihydroisoquinolin-1(2H)-one | Good | bohrium.com |

| N-substituted 1,2,3,4-tetrahydroisoquinolines | Rose Bengal | Visible Light, TBHP | 3,4-dihydroisoquinolin-1(2H)-ones | - | bohrium.com |

Domino Processes

Domino reactions, also referred to as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. mdpi.comepfl.ch This strategy enhances synthetic efficiency, reduces waste, and allows for the rapid construction of complex molecules from simple precursors. mdpi.comepfl.chresearchgate.net

A key domino process for functionalizing the dihydroisoquinolinone core is the domino Heck/borylation reaction. nih.gov This method allows for the synthesis of dihydroisoquinolinone-4-methylboronic esters from N-allylcarboxamides and bis(pinacolato)diborane (B₂(Pin)₂). nih.gov The reaction is catalyzed by a quinoxaline-based NHC-palladacycle, but the principle of a domino sequence is a significant strategy. nih.gov Such boronic ester-containing cores are valuable building blocks for further diversification through cross-coupling reactions. nih.gov

Other domino strategies applicable to related quinolinone systems include sequences initiated by reduction or oxidation, followed by cyclization. mdpi.comresearchgate.net For example, the reaction of iron in acetic acid with 4-(2-nitrobenzyl)-2-cycloalken-1-one systems can trigger a reduction-Michael addition-cyclization sequence to produce complex fused tetrahydroquinoline structures. researchgate.net These processes demonstrate how a single set of reaction conditions can orchestrate a series of transformations to build molecular complexity efficiently. mdpi.comresearchgate.net

Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react to form a single product in a one-pot operation. youtube.com These reactions are highly atom-economical and offer a powerful tool for creating diverse libraries of complex molecules, making them invaluable in drug discovery. beilstein-journals.orgub.edu

For the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives, the Castagnoli–Cushman reaction (CCR) is a prominent MCR. nih.govrsc.orgrsc.org This reaction typically involves an amine, an aldehyde, and an anhydride or a related dicarbonyl compound. In the context of dihydroisoquinolinones, a homophthalic anhydride reacts with an imine (pre-formed or generated in situ from an amine and an aldehyde) to yield 3,4-disubstituted 4-carboxy-3,4-dihydroisoquinolin-1(2H)-ones. nih.govrsc.org This reaction allows for the simultaneous and controlled introduction of substituents at the N-2, C-3, and C-4 positions. nih.govrsc.org A wide array of derivatives has been synthesized using this method, demonstrating its broad substrate scope. nih.govrsc.org

Another powerful MCR is the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org While not directly yielding the this compound core, the Ugi reaction is frequently used to create complex scaffolds that can be later transformed or that incorporate related heterocyclic motifs. youtube.combeilstein-journals.org

Table 2: Synthesis of Dihydroisoquinolinone Derivatives via Castagnoli-Cushman Reaction

| N-Substituent (from Amine) | C-3 Substituent (from Aldehyde) | C-4 Substituent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Butyl | Phenyl | Carboxylic acid | 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 52.4% | nih.gov |

| 4-Ethoxyphenyl | Phenyl | Carboxylic acid | 2-(4-Ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75.1% | nih.gov |

| Naphthalen-2-yl | Phenyl | Carboxylic acid | 2-(Naphthalen-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 73.4% | nih.govrsc.org |

Asymmetric Synthesis and Enantioselective Approaches

The development of asymmetric methods to synthesize chiral 1,2,3,4-tetrahydroisoquinolines and their derivatives is of great importance, as many biologically active molecules in this class possess a stereocenter, often at the C-1 position. mdpi.commdpi.com

One successful strategy involves the use of chiral auxiliaries. For instance, (R)-(+)-phenylglycinol methyl ether can be used as a chiral auxiliary to achieve stereocontrolled alkylation, which is a key step in the asymmetric synthesis of 4-alkyl-1,2,3,4-tetrahydroisoquinolines. researchgate.net Another powerful approach is the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles, catalyzed by chiral amines, which can construct complex dinitrogen-fused heterocycles containing the tetrahydroisoquinoline core with high diastereo- and enantioselectivity. mdpi.com

A combination of synthetic methods has also proven effective. The diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through a sequence involving the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comnih.gov The stereoselectivity in this route was directed by a chiral amine component used in the initial Petasis reaction, leading to a diastereomeric mixture of morpholinone derivatives that could be separated and then cyclized. mdpi.comnih.gov These examples underscore the diverse strategies available for accessing enantiomerically enriched dihydroisoquinolinone scaffolds.

Functionalization and Derivatization Strategies for this compound

The ability to introduce a variety of functional groups at specific positions on the this compound scaffold is critical for modulating its biological activity and physicochemical properties. Research has established robust methods for substitution at the C-1, C-3, C-4, and N-2 positions.

Introduction of Substituents at C-1, C-3, C-4, and N-2 Positions

N-2 Position: The nitrogen atom is readily functionalized. In multicomponent reactions like the Castagnoli-Cushman reaction, the N-substituent is directly derived from the primary amine used as a starting material, allowing for the incorporation of a wide range of alkyl and aryl groups. nih.govrsc.org Alternatively, the nitrogen can be acylated by coupling the parent dihydroisoquinolinone with various carboxylic acids. acs.orgnih.gov

C-1 Position: Substitution at the C-1 position is crucial for many bioactive derivatives. mdpi.com Asymmetric syntheses, such as those employing the Petasis reaction followed by cyclization, can introduce carboxylic acid functionality at C-1, which can be further modified. mdpi.comnih.gov Cobalt-catalyzed C-H annulation of benzylamines with alkynes represents a modern approach to access C-1 substituted tetrahydroisoquinolines enantioselectively. acs.org

C-3 Position: The C-3 position is often substituted using the aldehyde component in a Castagnoli-Cushman MCR, allowing for diverse aryl and alkyl groups to be installed. nih.govrsc.org Additionally, metal-free visible-light photocatalysis provides a route to introduce a methyl group at the C-3 position through a radical cyclization mechanism. bohrium.com

C-4 Position: The Castagnoli-Cushman reaction inherently introduces a carboxylic acid group at the C-4 position, which serves as a versatile handle for further derivatization, such as the formation of amides. nih.govrsc.orgnih.gov Domino reactions, specifically the domino Heck/borylation, offer a pathway to install a methylboronic ester at C-4, a valuable moiety for subsequent cross-coupling reactions. nih.gov

Table 3: Summary of Functionalization Strategies

| Position | Method | Type of Substituent Introduced | Reference |

|---|---|---|---|

| N-2 | Castagnoli-Cushman Reaction | Alkyl, Aryl, Heteroarylmethyl | nih.govrsc.org |

| Acylation | Acyl groups | acs.org | |

| C-1 | Petasis/Pomeranz-Fritsch-Bobbitt | Carboxylic acid | mdpi.comnih.gov |

| Cobalt-Catalyzed C-H Annulation | Aryl, Alkyl | acs.org | |

| C-3 | Castagnoli-Cushman Reaction | Phenyl and other aryl groups | nih.govrsc.org |

| Visible-Light Photocatalysis | Methyl | bohrium.com | |

| C-4 | Castagnoli-Cushman Reaction | Carboxylic acid | nih.govrsc.org |

| Domino Heck/Borylation | Methylboronic ester | nih.gov |

Oxidative Transformations to Isoquinoline Derivatives

The dihydroisoquinolinone core of this compound can be subjected to oxidative conditions to furnish the corresponding aromatic isoquinoline or isoquinolinone derivatives. These transformations typically involve dehydrogenation of the heterocyclic ring. A variety of oxidizing agents and conditions have been employed for this purpose, demonstrating the versatility of the dihydroisoquinolinone scaffold in accessing more unsaturated systems. While specific examples starting from the 6-methyl derivative are not extensively documented, the methodologies applied to the parent 3,4-dihydroisoquinolin-1(2H)-one and its other substituted analogues are generally applicable.

Common methods for the oxidation of 3,4-dihydroisoquinolines include the use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese dioxide (MnO₂), and palladium-based catalysts. lookchem.comorganic-chemistry.orgnih.gov The choice of oxidant and reaction conditions can influence the nature of the product, leading to either the fully aromatized isoquinoline or the isoquinolin-1(2H)-one. For instance, the oxidation of 3-aryl-3,4-dihydroisoquinolines with DDQ in dioxane has been shown to yield the corresponding N-substituted isoquinolinium salts through selective dehydrogenation. lookchem.com In contrast, oxidation with air in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of the aromatic isoquinoline derivatives. lookchem.com

Furthermore, the oxidation of isoquinolinium salts using reagents like phenyliodine(III) diacetate can lead to the formation of more complex oxidized structures such as isoquinoline-1,3,4-triones. rsc.org These oxidative transformations highlight the utility of this compound as a precursor for a range of isoquinoline derivatives.

Table 1: Oxidative Transformations of Dihydroisoquinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-Aryl-3,4-dihydroisoquinolines | DDQ, 1,4-dioxane, reflux | N-Substituted isoquinolinium salts | lookchem.com |

| 3-Aryl-3,4-dihydroisoquinolines | Air, KOH, DMSO | Aromatic 3-arylisoquinolines | lookchem.com |

| Isoquinolinium salts | Phenyliodine(III) diacetate, tert-butyl hydroperoxide | Isoquinoline-1,3,4-triones | rsc.org |

| 3,4-Dihydroisoquinolines | Oxygen, KOH, tert-butanol | 1-Isoquinolinones | lookchem.com |

Construction of Fused Heterocyclic Frameworks

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These transformations often involve the formation of new rings appended to the isoquinolinone core, leading to structures with potential biological and photophysical properties.

Pyrrolo[2,1-a]isoquinolines

A prominent class of fused heterocycles derived from isoquinoline precursors are the pyrrolo[2,1-a]isoquinolines. rsc.orgresearchgate.net These N-bridgehead heterocyclic compounds are found in a number of natural products with significant biological activities. nih.govnih.gov One of the most powerful methods for their construction is the 1,3-dipolar cycloaddition reaction involving isoquinolinium N-ylides. nih.govnih.govacs.orgnih.govsemanticscholar.org These ylides, typically generated in situ from the corresponding isoquinolinium salts, react with a variety of dipolarophiles, such as activated alkynes or olefins, to afford the pyrrolo[2,1-a]isoquinoline (B1256269) skeleton. nih.govsemanticscholar.org

Multicomponent reactions offer an efficient pathway to these fused systems. For example, a one-pot, three-component reaction of an isoquinoline, a 2-bromoacetophenone, and an acetylenic dipolarophile can yield substituted pyrrolo[2,1-a]isoquinolines. nih.govsemanticscholar.org Another approach involves a domino reaction of 1-aroyl-3,4-dihydroisoquinolines with terminal α,β-ynones and malononitrile (B47326) under microwave irradiation to construct highly functionalized 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net These methodologies demonstrate the potential to transform the basic this compound framework into the medicinally relevant pyrrolo[2,1-a]isoquinoline core. nih.gov

Table 2: Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives

| Starting Material/Precursor | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Isoquinoline | One-pot three-component 1,3-dipolar cycloaddition | 2-Bromoacetophenones, acetylenic dipolarophiles, 1,2-epoxypropane | Pyrrolo[2,1-a]isoquinolines | nih.govsemanticscholar.org |

| Isoquinolinium azomethine ylides | 1,3-Dipolar cycloaddition | Enantiopure 3-p-tolylsulfinylacrylonitriles | Enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives | acs.orgnih.gov |

| 1-Aroyl-3,4-dihydroisoquinolines | Pseudo four-component domino reaction | Terminal α,β-ynones, malononitrile, microwave irradiation | Highly functionalized 5,6-dihydroindolo[2,1-a]isoquinolines | researchgate.net |

Isoxazoline (B3343090)/Isoquinolinone Hybrids

The fusion of an isoxazoline or isoxazole (B147169) ring onto the isoquinolinone framework results in hybrid molecules that combine the structural features of both heterocyclic systems. mdpi.commdpi.comresearchgate.netresearchgate.net The synthesis of these hybrids can be achieved through several strategies, often involving cycloaddition reactions.

One approach involves a 1,3-dipolar cycloaddition of nitrile oxides to a suitable precursor, followed by the construction of the isoquinolinone lactam ring. mdpi.commdpi.com For example, the reaction can start with an indenone, which undergoes cycloaddition to form an isoxazoline ring, followed by a rearrangement reaction like the Beckmann or Schmidt reaction to introduce the nitrogen atom and form the lactam. mdpi.commdpi.com

An alternative strategy involves the oxidation of pre-formed isoxazolidine/isoquinolinone hybrids to the corresponding isoxazoline derivatives. mdpi.comresearchgate.net For instance, DDQ can be used as an effective oxidizing agent for this transformation. mdpi.comresearchgate.net Another route to fused isoxazole/isoquinolinone hybrids involves an intramolecular Ullmann-type cyclization of a suitably substituted isoxazole/benzamide precursor. mdpi.com These methods provide access to a diverse range of isoxazoline and isoxazole-fused isoquinolinone structures.

Table 3: Synthesis of Isoxazoline/Isoxazole Fused Isoquinolinone Hybrids

| Synthetic Strategy | Key Steps/Reagents | Product Type | Reference |

|---|---|---|---|

| Sequential cycloaddition and rearrangement | 1,3-Dipolar cycloaddition of nitrile oxides to indenone, followed by Beckmann or Schmidt rearrangement | Fused isoxazoline/isoquinolinone hybrids | mdpi.commdpi.com |

| Oxidation of fused isoxazolidines | DDQ-mediated oxidation | Fused isoxazoline/isoquinolinone hybrids | mdpi.comresearchgate.net |

| Intramolecular cyclization | Copper-catalyzed Ullmann-type cyclization of 4-iodo isoxazole/benzamides | Fused isoxazole/isoquinolinone hybrids | mdpi.com |

Structure Activity Relationship Sar Studies of 6 Methyl 3,4 Dihydroisoquinolin 1 2h One Derivatives

Influence of Substituent Position and Nature on Biological Efficacy

The biological activity of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one derivatives is profoundly influenced by the placement and chemical nature of various substituents on the heterocyclic ring system.

The C-4 position has been identified as a critical determinant of biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have underscored the necessity of a carboxyl group at the C-4 position for the antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives against the phytopathogen Pythium recalcitrans. rsc.orgnih.gov

Further exploration of this position has led to the design of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov SAR studies revealed that the nature of the amide moiety is crucial for potency. While many derivatives showed modest activity, specific substitutions led to compounds with nanomolar inhibitory concentrations. nih.gov For example, iterative synthesis and testing allowed for the identification of a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, for further development. nih.gov The data demonstrates a tight SAR for the amide portion, where specific heterocyclic moieties significantly enhance inhibitory activity against PARP1. nih.gov

Table 1: Influence of C-4 Carboxamide Substituents on PARP1 Inhibition Data derived from studies on the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold.

| Compound ID | C-4 Amide Substituent | PARP1 IC₅₀ (µM) |

| 3a | Ethyl piperazine-1-carboxylate | >1 |

| 3b | 4-Methylpiperidine | >1 |

| 3c | N-Benzyl-N-methylamine | >1 |

| Lead Compound | [1,4'-Bipiperidine] | Nanomolar range |

This table illustrates how modifications at the C-4 position dramatically affect biological potency, with the [1,4'-bipiperidine] moiety providing a significant increase in PARP1 inhibition compared to other substituents. nih.gov

The nitrogen atom (N-2) of the dihydroisoquinolinone ring offers a versatile handle for introducing a wide range of substituents that can modulate biological activity and physicochemical properties. In a series of derivatives designed as antioomycete agents, various alkyl, aryl, and heterocyclic moieties were attached at the N-2 position. nih.gov The nature of this substituent was shown to significantly affect the compound's potency.

For instance, compound I23, with a specific N-aryl substitution, exhibited the highest in vitro potency against P. recalcitrans with an EC₅₀ value of 14 μM, which was superior to the commercial agent hymexazol (B17089) (37.7 μM). rsc.orgnih.gov This highlights the importance of the N-substituent in optimizing interactions with the biological target.

Table 2: Effect of N-Substituents on Antioomycete Activity (vs. P. recalcitrans)

| Compound ID | N-Substituent | EC₅₀ (µM) |

| I6 | 2-(Furan-2-ylmethyl) | >50 |

| I7 | 2-(3-Morpholinopropyl) | >50 |

| I8 | 2-Benzyl | >50 |

| I18 | 2-(4-Ethoxyphenyl) | 33.1 |

| I25 | 2-(4-Chlorophenyl) | 20.1 |

| I28 | 2-(4-(Trifluoromethoxy)phenyl) | 18.5 |

| I23 | (Structure not fully disclosed) | 14.0 |

This table demonstrates the significant impact of the N-substituent on biological efficacy. Phenyl rings with electron-withdrawing groups at the para-position (e.g., I25, I28) generally conferred higher potency than simple alkyl or benzyl (B1604629) groups. nih.gov

Stereochemistry is a paramount factor in the biological activity of dihydroisoquinolinone derivatives, particularly when chiral centers are present at the C-1, C-3, or C-4 positions. In the closely related tetrahydroisoquinoline (THIQ) series, the specific stereoconfiguration is critical for potent biological effects. For example, the dopamine (B1211576) D1 positive allosteric modulator (PAM) LY3154207 possesses a defined (1S, 3R) stereochemistry, which is essential for its activity. acs.orgnih.gov Although this compound is a THIQ, the principle directly applies: the three-dimensional arrangement of substituents dictates the molecule's ability to fit into a specific binding site on a receptor or enzyme. Therefore, the synthesis of enantiomerically pure this compound derivatives is a critical consideration for developing selective and potent therapeutic agents.

Conformational Analysis and Bioactive Conformations in Solution

The biological function of this compound derivatives is intrinsically linked to their three-dimensional shape. The dihydroisoquinolinone scaffold is not planar; the isoquinoline (B145761) moiety is largely planar except for the nitrogen and the adjacent sp³-hybridized carbon atom, which deviate from the mean plane. researchgate.net The bond length between the nitrogen and the carbonyl carbon suggests a degree of double-bond character, indicating electron delocalization. researchgate.net

More complex derivatives can exist as a mixture of conformers in solution. acs.org Studies on related THIQ-based modulators have shown that the six-membered nitrogen-containing ring can adopt either a half-chair or a boat conformation. acs.org In a notable example, the potent D1 PAM LY3154207 was found to adopt an unusual boat conformation, which was proposed to be its bioactive conformation. acs.orgnih.gov Furthermore, the presence of a tertiary amide bond, such as when the N-2 position is acylated, can lead to the existence of cis/trans rotamers, further complicating the conformational landscape. acs.org The saturated, non-planar nature of the dihydro-scaffold has been shown to be crucial for the binding of PARP1 inhibitors, as aromatization of the ring leads to a loss of key hydrophobic contacts and a significant drop in affinity. nih.gov

Rational Design Principles for Optimizing Potency, Selectivity, and Biological Performance

The rational design of novel this compound derivatives is guided by several key principles derived from extensive SAR studies.

Scaffold-Based Optimization: The 3,4-dihydroisoquinolin-1(2H)-one core serves as a foundational scaffold that can be strategically decorated with functional groups to achieve desired biological outcomes. The inherent non-planar structure is a key feature that must be maintained for certain targets. nih.gov

Target-Specific Substitutions: Potency is heavily influenced by specific substitutions. For instance, a C-4 carboxyl group is essential for antioomycete activity, while a C-4 carboxamide is a key feature for PARP inhibition. rsc.orgnih.gov The fine-tuning of substituents on the N-2 position and the C-4 amide moiety is a primary strategy for optimizing potency. nih.govnih.gov

Structure-Based and Computational Methods: Rational drug design is increasingly supported by computational tools. Molecular docking and 3D-QSAR models help to understand the interactions between the ligand and its target, guiding the synthesis of new analogs with improved potency and selectivity. rsc.orgnih.gov These models can reveal structural requirements, such as the importance of the C-4 carboxyl group and the optimal conformation for binding. rsc.orgnih.gov

By integrating these principles, researchers can effectively navigate the chemical space around the this compound core to develop novel compounds with optimized potency, selectivity, and pharmaceutical profiles.

Biological Activities and Pharmacological Mechanisms of 6 Methyl 3,4 Dihydroisoquinolin 1 2h One Analogs

Modulation of Neurotransmitter Receptors

Analogs of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one have shown significant activity at important neurotransmitter receptors in the central nervous system, highlighting their potential for treating neurological and psychiatric disorders.

A notable analog, LY3154207, has been identified as a potent, subtype-selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. nih.govnih.gov Unlike orthosteric agonists that directly activate the receptor, PAMs like LY3154207 bind to a different site on the receptor to enhance the effect of the endogenous neurotransmitter, dopamine. nih.govrsc.orgnih.gov This mechanism offers potential advantages, such as a reduced risk of receptor desensitization and a more refined modulation of receptor activity. nih.gov

Molecular dynamics simulations and cryo-electron microscopy structures have provided insight into the mechanism of LY3154207. nih.govrsc.orgnih.gov It binds to a site above the intracellular loop 2 (IL2) of the D1 receptor, stabilizing the loop's helical conformation. nih.govrsc.orgnih.gov This stabilization is believed to reinforce the active state of the receptor, thereby enhancing Gs protein coupling and potentiating the dopamine-mediated signal. nih.govrsc.org The binding of LY3154207 induces subtle conformational changes in key structural motifs of the receptor, which facilitates the opening of the intracellular crevice required for receptor activation. nih.govrsc.org This compound has advanced to clinical development for conditions such as Lewy body dementia. nih.govnih.gov

Table 1: Research Findings on Dopamine D1 Receptor PAMs

| Compound / Analog | Mechanism of Action | Key Research Finding |

| LY3154207 | Positive Allosteric Modulator (PAM) of the Dopamine D1 Receptor. nih.gov | Binds to an allosteric site on the D1 receptor, stabilizing intracellular loop 2 (IL2) and enhancing Gs protein coupling without causing tachyphylaxis. nih.govnih.gov |

The histamine (B1213489) H3 receptor is an autoreceptor primarily found in the central nervous system that regulates the release of histamine and other neurotransmitters. deepdyve.com Antagonists of the H3 receptor are known to have stimulant and nootropic effects, making them potential treatments for neurodegenerative and sleep disorders. deepdyve.com

Research has led to the development of a series of 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones, which are structurally related to the dihydroisoquinolinone scaffold. biorxiv.org Several of these compounds have demonstrated potent H3 receptor antagonistic activity. biorxiv.org For instance, specific analogs within this series exhibited submicromolar IC50 values for H3R antagonism and showed antiseizure activity in preclinical models, suggesting that their therapeutic effect may be mediated through the H3 receptor. biorxiv.org The 3,4-dihydroquinolin-2(1H)-one moiety is considered a valuable pharmaceutical skeleton for designing H3R antagonists with potential central nervous system applications. biorxiv.org

Table 2: Research Findings on Histamine H3 Receptor Antagonists

| Compound Series | Mechanism of Action | Key Research Finding |

| 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones | Histamine H3 Receptor (H3R) Antagonism. biorxiv.org | Certain analogs display potent H3R antagonistic activity with submicromolar IC50 values and demonstrate antiseizure effects in animal models. biorxiv.org |

Enzyme Inhibition Profiles

Derivatives of the this compound scaffold have been successfully designed as inhibitors of several key enzymes implicated in cancer and other diseases.

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers. A new class of potent EZH2 inhibitors based on the 3,4-dihydroisoquinoline-1(2H)-one scaffold has been developed. Through computational analysis and chemical synthesis, researchers cyclized an amide linker from a previous series of inhibitors to create a six-membered lactam analog, which significantly improved potency and ligand efficiency.

Further optimization focusing on lipophilic efficiency led to the identification of compound 31 , which showed improved on-target potency in both biochemical and cellular assays. Another development candidate, PF-06821497 , also a dihydroisoquinolinone derivative, was designed to have better metabolic stability and solubility. This compound exhibited robust tumor growth inhibition in vivo, and its crystal structure in complex with the PRC2 complex confirmed the key binding features required for optimal EZH2 inhibition. These inhibitors typically function by competing with the S-adenosyl-l-methionine (SAM) cofactor, thereby disrupting the enzyme's methyl-transfer reaction.

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations. A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold has been designed and synthesized as a new class of PARP inhibitors.

Through iterative synthesis and in vitro testing, important structure-activity relationships were established. This effort led to the identification of 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a lead compound with an IC50 of 156 nM against PARP1 and approximately two-fold selectivity for PARP2. This series of compounds demonstrated advantages over the approved PARP inhibitor Olaparib in terms of molecular weight and certain ADME (absorption, distribution, metabolism, and excretion) properties. Additionally, 3,4-dihydroisoquinolin-1(2H)-one (dq)-based inhibitors have been identified as effective against PARP10.

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to a wide range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. rsc.org Consequently, GSK-3 has become an important target for drug discovery. rsc.orgnih.gov

While many different chemical structures have been explored as GSK-3 inhibitors, various heterocyclic scaffolds have shown promise. rsc.orgnih.gov Although direct studies on this compound analogs as GSK-3 inhibitors are not extensively documented, related quinoline (B57606) and isoquinoline (B145761) structures have been investigated. For instance, computational and in vitro studies have identified scaffolds like 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione as potential ATP-binding site inhibitors of GSK-3. nih.gov The structural features of the dihydroisoquinolinone core make it a plausible candidate for the design of novel GSK-3 inhibitors, an area that warrants further exploration.

Table 3: Research Findings on Enzyme Inhibitors

| Target Enzyme | Analog Series / Compound | Key Research Finding |

| EZH2 | Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones (e.g., compound 31, PF-06821497). | These lactam-containing analogs are potent and selective EZH2 inhibitors that show robust in vivo anti-tumor activity. |

| PARP | 3,4-Dihydroisoquinol-1-one-4-carboxamides. | A lead compound from this series showed nanomolar potency against PARP1 and favorable drug-like properties. |

| GSK-3 | Naphtho[1,2,3-de]quinoline-2,7-diones (Related Scaffold). nih.gov | Related quinoline structures have been identified as potent GSK-3 inhibitors through in silico screening and in vitro validation. nih.gov |

Cyclin-Dependent Kinase Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for regulating the eukaryotic cell cycle, apoptosis, differentiation, and transcription. Consequently, the inhibition of CDKs has emerged as a significant therapeutic strategy in the development of anticancer drugs. While direct studies on this compound are limited, research on related dihydroisoquinolinone and tetrahydroisoquinoline structures indicates that this class of compounds holds potential as CDK inhibitors.

A novel dihydroisoquinolinone derivative, compound 14 , has been identified as a potent and selective inhibitor of both wild-type and L156F mutant CDK9. CDK9 plays a crucial role in the regulation of transcriptional elongation, making it a promising target for hematologic malignancies. In vitro studies demonstrated that compound 14 effectively suppressed the proliferation of a variety of hematological cancer cell lines and induced apoptosis by inhibiting p-Ser2 RNA Pol II, cMYC, and MCL-1.

Furthermore, a study on tetrahydroisoquinoline derivatives identified compound 7e as a potent CDK2 inhibitor with an IC50 of 0.149 µM, which was more potent than the control drug, Roscovitine (IC50 of 0.380 µM). CDK2 is another key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. These findings suggest that the broader isoquinoline scaffold is a promising starting point for the development of novel CDK inhibitors.

| Compound | Target CDK | Activity | Reference |

| Dihydroisoquinolinone derivative (14 ) | CDK9 (wild-type and L156F mutant) | Potent and selective inhibitor, induces apoptosis in hematological cancer cells. | |

| Tetrahydroisoquinoline derivative (7e ) | CDK2 | IC50 = 0.149 µM |

Inhibition of Cholesterol Biosynthesis

While direct evidence for the inhibition of cholesterol biosynthesis by this compound or its close analogs is not extensively documented in the reviewed literature, some isoquinoline alkaloids have been reported to possess cholesterol-lowering effects. The primary mechanism for lowering cholesterol often involves the inhibition of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.

Certain phytochemicals, including some alkaloids, are known to interfere with cholesterol metabolism. For instance, berberine, a well-known isoquinoline alkaloid, has demonstrated strong hypoglycemic and cholesterol-lowering effects. The inhibition of cholesterol synthesis is considered a crucial therapeutic target, as cholesterol is a vital precursor for various biological processes and its dysregulation is linked to numerous diseases. Although specific studies on this compound are lacking in this context, the general cholesterol-lowering properties of the broader isoquinoline alkaloid class suggest that this is a potential area for future investigation.

Elucidation of Mechanisms of Action at the Cellular and Molecular Level

Understanding the molecular interactions of this compound analogs is crucial for optimizing their therapeutic applications. Research has focused on two primary areas: their interaction with biological membranes and their ability to inhibit tubulin, a key protein in cell division.

Interaction with Biological Membrane Systems

The interaction of drug molecules with cell membranes is a critical determinant of their pharmacological properties. rsc.org Due to their physicochemical characteristics, dihydroisoquinolinone analogs are expected to interact with the lipid bilayers of cell membranes, potentially influencing membrane structure and function. rsc.orgmdpi.com

While direct experimental studies on this compound are limited, computational studies on structurally related heterocyclic compounds provide valuable insights. In silico analysis of benzothiadiazine derivatives interacting with phospholipid membranes revealed that these molecules can penetrate and bind to the internal regions of the membrane. mdpi.com They were shown to form hydrogen bonds with phospholipid headgroups and interact with cholesterol, creating bridging connections that can locally stabilize and compact the cell membrane. mdpi.com The free-energy barriers for these interactions were calculated to be on the order of 1–3 kcal/mol. mdpi.com

Such interactions can modulate membrane properties and the function of membrane-bound proteins. nih.gov The binding of small molecules can be regulated by factors such as local pH and phosphorylation state, and can even lead to larger-scale phenomena like the aggregation of lipid vesicles. nih.gov Therefore, it is plausible that dihydroisoquinolinone analogs could exert some of their biological effects by altering the physical state of cell membranes or by modulating the activity of embedded receptors and ion channels.

Tubulin Inhibition and Microtubule Dynamics (e.g., Colchicine (B1669291) Domain Inhibitors)

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for mitosis, cell signaling, and intracellular transport. nih.gov Their dynamic nature makes them a prime target for anticancer drugs. nih.govnih.gov A major class of microtubule-targeting agents are the colchicine binding site inhibitors (CBSI), which bind to β-tubulin and prevent its polymerization into microtubules. nih.gov

Profiling analyses have identified dihydroisoquinolinone derivatives as putative tubulin inhibitors. acs.org Specifically, the compound (E)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one (NPD6689) was classified as a tubulin inhibitor, suggesting it acts on the microtubule system. acs.org

The mechanism of action for CBSIs is well-established. By binding to the colchicine site on tubulin, these inhibitors suppress the assembly of tubulin dimers into protofilaments, which are the building blocks of microtubules. nih.govnih.gov This disruption of microtubule formation has profound effects on rapidly dividing cells. It prevents the formation of a functional mitotic spindle, which is necessary for chromosome segregation during cell division. nih.gov This leads to an arrest of the cell cycle in the G2/M phase, which can ultimately trigger programmed cell death, or apoptosis. nih.govnih.gov Numerous structurally diverse molecules, including derivatives of the related quinoline scaffold, have been shown to be potent inhibitors of tubulin polymerization by targeting the colchicine binding site. nih.gov The identification of dihydroisoquinolinone analogs like NPD6689 as potential CBSIs places them within this important class of therapeutic agents. acs.org

Receptor Binding Affinity and Ligand-Receptor Interactions

The binding affinity of a ligand to its receptor is a critical determinant of its potency and potential therapeutic efficacy. For analogs of this compound, extensive research has been conducted to quantify their binding to various receptor subtypes, primarily through radioligand binding assays that determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These studies have revealed a rich and complex structure-activity relationship (SAR), where minor structural modifications to the parent molecule can lead to significant changes in receptor affinity and selectivity.

Dopamine Receptor Binding

Research has highlighted the significant affinity of tetrahydroisoquinoline (THIQ) derivatives for dopamine receptors. A study on a series of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines demonstrated that these compounds exhibit notable affinity for both D1-like and D2-like dopamine receptors. For instance, the introduction of a 2'-bromobenzyl group at the 1-position resulted in compounds with Ki values in the nanomolar range for both D1 and D2 receptors. nih.govnih.gov Specifically, the N-methylated derivative with a 2'-bromobenzyl substituent showed a Ki of 18 nM at the D1 receptor and 25 nM at the D2 receptor. The corresponding 2',4'-dichlorobenzyl analog displayed slightly lower affinities, with Ki values of 190 nM and 210 nM at D1 and D2 receptors, respectively. The presence of a free hydroxyl group at the 6-position was found to be crucial for high affinity, as its methylation led to a significant decrease in binding. conicet.gov.ar

Further investigations into 1-aryl-6,7-dihydroxy tetrahydroisoquinolines revealed that a compound with a 4-thiomethylphenyl group at the C-1 position (compound 4c) exhibited a significant affinity for the D2 receptor, with a Ki value of 31 nM. nih.govresearchgate.net This finding underscores the importance of the substituent on the 1-aryl moiety in modulating D2 receptor affinity. nih.govresearchgate.net In a different series of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines, a compound with a butyl group at the 1-position (compound 1e) showed the highest affinity for D2-like receptors with a Ki of 66 nM and a 49-fold selectivity over D1 receptors. nih.gov

A notable analog, LY3154207, which possesses the this compound core structure, has been identified as a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. nih.gov It exhibits an EC50 of 3 nM in a human D1 cAMP assay. nih.gov This compound enhances the affinity of dopamine for the D1 receptor, representing a different mechanism of action compared to direct receptor agonists or antagonists. nih.gov

Binding Affinities of this compound Analogs at Dopamine Receptors

| Compound | Substituents | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Analog 1 | 1-(2'-Bromobenzyl), N-CH3, 7-Cl, 6-OH | D1 | 18 | nih.gov |

| Analog 1 | 1-(2'-Bromobenzyl), N-CH3, 7-Cl, 6-OH | D2 | 25 | nih.gov |

| Analog 2 | 1-(2',4'-Dichlorobenzyl), N-CH3, 7-Cl, 6-OH | D1 | 190 | nih.gov |

| Analog 2 | 1-(2',4'-Dichlorobenzyl), N-CH3, 7-Cl, 6-OH | D2 | 210 | nih.gov |

| Compound 4c | 1-(4-Thiomethylphenyl), 6,7-di-OH | D2 | 31 | nih.govresearchgate.net |

| Compound 1e | 1-Butyl, 7-Cl, 6-OH | D2 | 66 | nih.gov |

Serotonin (B10506) Receptor Binding

The versatility of the tetrahydroisoquinoline scaffold is further demonstrated by its interaction with serotonin (5-HT) receptors. While comprehensive data for a wide range of this compound analogs at serotonin receptors is less abundant, studies on related structures provide valuable insights. For example, certain marine-derived indole (B1671886) alkaloids with a structural resemblance to the core scaffold have shown high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net This suggests that the 3,4-dihydroisoquinolin-1(2H)-one framework could be a promising starting point for the design of novel serotonin receptor ligands.

Ligand-Receptor Interactions

Understanding the molecular interactions between these analogs and their target receptors is crucial for rational drug design. Computational modeling studies, such as molecular docking and molecular dynamics simulations, have provided valuable insights into the binding modes of these compounds.

For the 1-benzyl-tetrahydroisoquinoline series, molecular modeling studies have suggested that the interaction with the D1 dopamine receptor is a multi-step process. conicet.gov.ar It is proposed to begin with a long-range electrostatic preorientation, followed by a short-range electronic attachment and a "fine-tuning" of the aromatic ring orientation within the binding pocket. conicet.gov.ar The presence of a hydroxyl group at the C-7 position and a basic nitrogen atom are considered key pharmacophoric features for D1 receptor interaction. conicet.gov.ar

Computational Chemistry and Molecular Modeling in 6 Methyl 3,4 Dihydroisoquinolin 1 2h One Research

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

In the early stages of drug discovery, computational methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, a practice that helps in filtering out candidates with poor pharmacokinetic profiles. nih.govresearchgate.net For derivatives of the dihydroisoquinolinone scaffold, various in silico tools and models are used to forecast their biological and pharmacokinetic behaviors. nih.gov These predictions are based on the molecular structure and physicochemical properties, such as lipophilicity (logP), solubility, and polar surface area (TPSA). researchgate.netmdpi.com

Studies on related quinolinone and isoquinoline (B145761) structures show that in silico models can effectively predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for P-glycoprotein transport. nih.govkg.ac.rs For instance, research on various heterocyclic compounds, including those with similar cores, utilizes online tools and software to evaluate druglikeness based on established rules like Lipinski's Rule of Five. kg.ac.rsnih.gov These computational screenings help prioritize compounds for synthesis and experimental testing by identifying molecules with a higher probability of possessing favorable pharmacokinetic and safety profiles. nih.gov While specific predictive data for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one is not extensively published, the general approach involves using its structure to calculate descriptors that feed into predictive ADME models. researchgate.net This allows researchers to anticipate potential metabolic liabilities and design analogs with improved properties. nih.gov Furthermore, inverse docking technologies and bioinformatics platforms can predict potential biological targets and affected signaling pathways, offering a broad view of a compound's possible therapeutic applications and off-target effects. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. youtube.com This method is crucial for understanding the structural basis of inhibitory activity and for guiding the design of more potent molecules. nih.gov For the dihydroisoquinolinone class of compounds, docking studies have been instrumental in elucidating their interactions with various biological targets.

Research has shown that dihydroisoquinolinone derivatives can bind to the active sites of several key enzymes. For example, docking simulations revealed that these compounds can inhibit leucine (B10760876) aminopeptidase (B13392206) by coordinating with zinc ions and forming hydrogen bonds within the enzyme's active site, an interaction deemed essential for their inhibitory effect. nih.govresearchgate.net In other studies, dihydroisoquinolinone derivatives were identified as inhibitors of the p53-MDM2 protein-protein interaction, with X-ray crystallography confirming a unique binding mode that was initially explored through docking simulations. nih.gov

Docking studies have also been applied to understand the activity of dihydroisoquinolinone derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP). nih.gov These simulations have helped to rationalize structure-activity relationships by showing how modifications to the scaffold affect binding affinity and interactions with key amino acid residues in the PARP active site. nih.gov The insights gained from these docking studies are invaluable for the structure-based design of novel inhibitors with enhanced potency and selectivity. mdpi.com

Table 1: Summary of Molecular Docking Studies on Dihydroisoquinolinone Derivatives This table is interactive. Click on the headers to sort.

| Target Protein | Key Interactions Observed | Reference |

|---|---|---|

| Leucine Aminopeptidase (LAP) | Hydrogen bonds with Gly362, coordination with zinc ions. | nih.gov |

| p53-MDM2 | Unprecedented binding mode revealed by X-ray crystallography, guided by initial docking. | nih.gov |

| Poly(ADP-ribose) Polymerase (PARP) | Hydrophobic contacts with Met890, Tyr889, and Val762. | nih.gov |

| SARS-CoV-2 Main Protease | Binding potential identified through in silico screening. | mdpi.com |

| Human Mast Cell Tryptase | Potential binding mimicry of other spirocyclic inhibitors. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful tools for predicting the activity of unsynthesized compounds and for providing insights into the structural features that govern potency. researchgate.netnih.gov

For dihydroisoquinolinone and related quinoline (B57606) derivatives, 3D-QSAR studies have been successfully developed to guide lead optimization. researchgate.netmdpi.com These models provide detailed information about how steric and electronic properties of the molecules influence their interaction with a biological target. researchgate.netnih.gov The reliability of QSAR models is typically assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). mdpi.com

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. mdpi.com In studies involving quinoline and isoquinoline derivatives, CoMFA models have been generated to understand the requirements for inhibitory activity against various targets. mdpi.comnih.govnih.gov The results are often visualized as contour maps, which indicate regions where bulky groups (steric field) or specific charge distributions (electrostatic field) are favorable or unfavorable for activity. nih.govmdpi.com For example, a CoMFA study on 3,4-dihydroisoquinolin-1(2H)-one derivatives targeting the oomycete Pythium recalcitrans highlighted the structural requirements for potent activity. rsc.org

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This often provides a more detailed understanding of the ligand-receptor interactions. nih.gov CoMSIA models for quinoline and dihydroisoquinolinone derivatives have demonstrated good predictive power. mdpi.comnih.govrsc.org The contour maps generated from CoMSIA can guide medicinal chemists in designing new compounds with optimized interactions, such as adding hydrophobic groups or hydrogen bond donors/acceptors at specific positions to enhance biological activity. mdpi.commdpi.com

Table 2: Statistical Results of CoMFA and CoMSIA Models for Quinoline/Isoquinoline Derivatives This table is interactive. Click on the headers to sort.

| Study Subject | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Reference |

|---|---|---|---|---|---|

| Tetrahydroquinoline Derivatives (LSD1 Inhibitors) | CoMFA | 0.778 | - | 0.709 | mdpi.com |

| Tetrahydroquinoline Derivatives (LSD1 Inhibitors) | CoMSIA | 0.764 | - | 0.713 | mdpi.com |

| Hydroquinoline Derivatives (COX-2 Inhibitors) | CoMFA-RG | 0.573 | 0.955 | 0.644 | nih.gov |

| Hydroquinoline Derivatives (COX-2 Inhibitors) | CoMSIA | 0.574 | 0.947 | 0.799 | nih.gov |

| Aryloxypropanolamine Derivatives (β3-AR Agonists) | CoMFA | - | 0.993 | 0.865 | mdpi.com |

| Aryloxypropanolamine Derivatives (β3-AR Agonists) | CoMSIA | - | 0.984 | 0.918 | mdpi.com |

| Dihydroisoquinolinone Derivatives (Antioomycete) | CoMFA | 0.536 | 0.962 | 0.824 | rsc.org |

| Dihydroisoquinolinone Derivatives (Antioomycete) | CoMSIA | 0.521 | 0.955 | 0.841 | rsc.org |

Conformational Dynamics and Energy Landscape Profiling of the Dihydroisoquinolinone Ring System

The three-dimensional conformation of a molecule is critical for its biological activity. acs.org Computational methods are used to study the conformational dynamics and energy landscapes of flexible molecules like those containing the dihydroisoquinolinone ring system.

Research on complex tetrahydroisoquinoline (THIQ) derivatives has shown that the nitrogen-containing six-membered ring can adopt different conformations, such as a half-chair or a boat form. acs.orgnih.gov In one detailed study of a potent dopamine (B1211576) D1 positive allosteric modulator, LY3154207, conformational analysis revealed that the molecule unexpectedly adopts an unusual boat conformation, which was crucial for proposing its binding pose with the human D1 receptor. acs.orgnih.gov The presence of a tertiary amide bond in such structures can also lead to a mixture of rotamers, further complicating the conformational landscape. acs.org Understanding the preferred conformations and the energy barriers between them is essential for designing ligands that can adopt the bioactive conformation required for binding to a target. Furthermore, the planarity of the scaffold can significantly impact binding; for instance, the aromatization of a dihydroquinolone scaffold was shown to increase planarity, which in turn altered its binding mode to PARP1 by losing key hydrophobic contacts. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov

This approach is widely used for virtual screening, a computational technique to search large libraries of compounds for molecules that match the pharmacophore model and are therefore likely to be active. youtube.comnih.gov For scaffolds related to dihydroisoquinolinone, pharmacophore models have been constructed based on the structures of known inhibitors or the active site of a target protein. nih.govresearchgate.net These models serve as 3D queries to filter databases, effectively reducing the number of compounds that need to be tested experimentally. mdpi.com For example, a structure-based pharmacophore approach was used to identify potential dual inhibitors of CDK4/6 and aromatase, where a 3,4-dihydroisoquinoline-2(1H)-sulfonamide derivative was identified as a hit. nih.govresearchgate.net The integration of pharmacophore screening with molecular docking provides a powerful workflow to identify novel, potent, and selective lead candidates for drug development. nih.govresearchgate.net

Advanced Research Applications and Future Directions for 6 Methyl 3,4 Dihydroisoquinolin 1 2h One

Role as a Privileged Scaffold in Modern Drug Discovery Programs

The 3,4-dihydroisoquinolin-1(2H)-one framework is widely regarded as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular structure that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a diverse range of therapeutic agents. The inclusion of a methyl group at the 6-position appears to further enhance the drug-like properties of this scaffold, as evidenced by its presence in several advanced clinical and preclinical candidates.

The utility of this scaffold is demonstrated in its application to a wide array of biological targets, from G-protein coupled receptors to epigenetic enzymes. Its rigid, bicyclic structure provides a fixed orientation for appended functional groups, allowing for precise interactions with target proteins. The synthetic tractability of the 6-methyl-3,4-dihydroisoquinolin-1(2H)-one core enables the systematic exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. This has made it a valuable starting point for drug discovery programs aimed at developing novel treatments for a variety of diseases, including those of the central nervous system and cancer.

Therapeutic Potential in Neurological and Neurodegenerative Disorders

The this compound scaffold is at the heart of several investigational drugs for complex neurological and neurodegenerative conditions. Its ability to serve as a backbone for molecules that modulate key neurotransmitter systems underscores its importance in this therapeutic area.

Schizophrenia

Cognitive impairment is a core feature of schizophrenia and represents a significant unmet medical need. The dopamine (B1211576) D1 receptor is highly expressed in the prefrontal cortex, a brain region crucial for higher cognitive functions that are often impaired in schizophrenia. nih.gov It is hypothesized that reduced D1 receptor activation contributes to these cognitive deficits. nih.gov

Consequently, D1 positive allosteric modulators built upon the this compound scaffold are being explored as a potential therapeutic strategy for the cognitive symptoms of schizophrenia. nih.gov By selectively enhancing dopamine signaling in the prefrontal cortex, these compounds may improve cognitive functions such as working memory and executive function without the risk of inducing psychosis, a concern with dopamine agonists that have broader effects on the dopamine system. nih.gov While specific clinical trial data for a this compound derivative in schizophrenia is not yet prominent, the strong mechanistic rationale continues to drive interest in this area.

Lewy Body Dementia (e.g., LY3154207 in clinical development)

Lewy body dementia, which includes dementia with Lewy bodies and Parkinson's disease dementia, is another neurodegenerative disorder where compounds based on the this compound scaffold are in advanced development. Mevidalen (LY3154207) is a notable example, having been investigated in a Phase 2 clinical trial known as the PRESENCE study. parkinsonsnewstoday.comlilly.com

This randomized, placebo-controlled trial evaluated the efficacy and safety of LY3154207 in participants with mild-to-moderate dementia associated with Lewy body dementia. parkinsonsnewstoday.comlilly.com The study aimed to assess improvements in cognitive function as a primary outcome. parkinsonsnewstoday.com While the trial did not meet its primary endpoint for cognition, it did show improvements in motor symptoms. researchgate.net The development of LY3154207 as a potent and selective human D1 positive allosteric modulator highlights the therapeutic potential of the this compound scaffold for this challenging condition. acs.org

| Clinical Trial Data for LY3154207 (Mevidalen) | |

| Trial Identifier | NCT03305809 (PRESENCE study) |

| Condition | Lewy Body Dementia (including Parkinson's Disease Dementia) |

| Intervention | LY3154207 (Mevidalen) |

| Phase | Phase 2 |

| Primary Outcome | Change in cognitive function |

| Status | Completed |

Development as Anticancer Agents

The versatility of the this compound scaffold extends to oncology, where it has been successfully employed to develop targeted cancer therapies. The isoquinoline (B145761) and isoquinolinone alkaloid family, in general, has been recognized for its anticancer properties, which include inducing cell cycle arrest and apoptosis. nih.govresearchgate.net

Specific Cancer Pathway Targeting (e.g., Prostate Cancer, PF-06821497)